molecular formula C27H33NO2 B1310258 Cyclohexanecarboxylic acid, 4-heptyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester, trans- CAS No. 67284-61-1

Cyclohexanecarboxylic acid, 4-heptyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester, trans-

Cat. No.: B1310258
CAS No.: 67284-61-1
M. Wt: 403.6 g/mol
InChI Key: HQGOHJOGBIKKSK-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Classification

Cyclohexanecarboxylic acid, 4-heptyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester, trans- represents a precisely engineered mesogenic compound with the molecular formula C27H33NO2 and a molecular weight of 403.57 g/mol. The compound is officially registered under Chemical Abstracts Service number 67284-61-1, providing unambiguous identification in chemical databases and regulatory systems. The International Union of Pure and Applied Chemistry systematic name reflects the complex structural architecture encompassing multiple functional domains that contribute to its liquid crystalline properties.

The molecular structure exhibits a sophisticated arrangement featuring a biphenyl core system substituted with a cyano group at the 4'-position, connected through an ester linkage to a trans-4-heptylcyclohexanecarboxylic acid moiety. This structural configuration creates an extended rod-like molecular geometry essential for mesomorphic behavior. The trans-configuration of the cyclohexane ring ensures optimal molecular linearity, while the heptyl chain provides the necessary amphiphilic character for liquid crystal phase formation. The cyano group serves as a strong electron-withdrawing substituent, contributing to the molecule's dielectric properties and intermolecular interactions.

Chemical Property Value
Molecular Formula C27H33NO2
Molecular Weight 403.57 g/mol
CAS Registry Number 67284-61-1
IUPAC Name [4-(4-cyanophenyl)phenyl] 4-heptylcyclohexane-1-carboxylate
Structural Classification Biphenyl ester mesogen

The compound belongs to the broader classification of thermotropic liquid crystals, specifically categorized as a calamitic mesogen due to its rod-like molecular shape. The biphenyl ester framework positions it within a well-established family of liquid crystalline materials known for their stable mesophases and tunable properties. The presence of both rigid aromatic segments and flexible aliphatic chains creates the molecular anisotropy necessary for liquid crystalline behavior, while the ester linkage provides rotational flexibility that influences phase transition temperatures.

Historical Context in Liquid Crystal Research

The development of cyclohexanecarboxylic acid, 4-heptyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester, trans- is intrinsically connected to the foundational discoveries in liquid crystal science that began in 1889. Otto Lehmann's pioneering work at the Technische Hochschule Karlsruhe established the existence of a new state of matter termed "flüssige Kristalle" or liquid crystals, which exhibited the unique combination of fluidity and optical anisotropy characteristic of crystalline materials. Lehmann's recognition of this intermediate state between conventional liquids and solids opened the door to systematic investigation of mesomorphic compounds and their potential applications.

Friedrich Reinitzer's initial observations of cholesteryl benzoate's unusual melting behavior, demonstrating two distinct melting points at 145.5°C and 178.5°C, provided the first documented evidence of liquid crystalline phase transitions. This phenomenon, where the compound melted into a cloudy liquid before becoming completely clear at higher temperatures, established the fundamental principle of thermotropic liquid crystalline behavior that governs the properties of modern mesogenic compounds including cyclohexanecarboxylic acid derivatives. The reversible nature of these transitions and the optical properties observed under polarized light microscopy became standard characterization techniques still employed in contemporary liquid crystal research.

The evolution from early cholesteric liquid crystals to synthetic calamitic mesogens represents a significant advancement in molecular design strategies. The synthesis of N-(4-methoxybenzylidene)-4-butylaniline in 1969 by Hans Keller marked a crucial milestone as the first substance exhibiting nematic phase behavior at room temperature. This breakthrough demonstrated the possibility of engineering molecular structures to achieve specific mesomorphic properties under practically relevant conditions. Subsequently, George Gray's development of chemically stable cyanobiphenyl compounds with low melting temperatures in 1973 established the foundation for practical liquid crystal display applications.

The incorporation of cyclohexane carboxylate ester functionalities into biphenyl-based mesogens represents a sophisticated refinement of these early design principles. Research documented in patent literature from the 1980s demonstrates the systematic exploration of trans-alkylcyclohexyl esters combined with biphenyl carboxylic acids, establishing the structural motifs that characterize compounds like cyclohexanecarboxylic acid, 4-heptyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester, trans-. These developments reflected an increasing understanding of structure-property relationships in mesogenic compounds and the ability to fine-tune phase transition temperatures through systematic structural modifications.

Role in Advanced Material Science

Cyclohexanecarboxylic acid, 4-heptyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester, trans- occupies a significant position in contemporary advanced material science due to its unique combination of structural features that enable precise control over mesomorphic properties. The compound's molecular architecture demonstrates sophisticated engineering principles where each structural component contributes specific functionality to the overall liquid crystalline behavior. The cyano-substituted biphenyl core provides strong dipolar interactions and optical anisotropy, while the trans-4-heptylcyclohexyl carboxylate segment introduces controlled flexibility and phase stability across operationally relevant temperature ranges.

Contemporary research in bridged biphenyl systems has revealed important insights into molecular design strategies for achieving low-temperature nematic phases with extended conjugated mesogens. The incorporation of bridging structures between phenyl rings demonstrates how molecular planarity can be systematically reduced to prevent excessive molecular alignment, thereby extending nematic phase ranges to lower temperatures. These findings provide context for understanding how the ester linkage in cyclohexanecarboxylic acid, 4-heptyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester, trans- contributes to its mesomorphic behavior by introducing controlled rotational freedom between the rigid biphenyl segment and the flexible cyclohexyl component.

The compound's significance extends beyond fundamental liquid crystal science into practical applications in advanced optical and electronic materials. Modern liquid crystal research has demonstrated that careful molecular design can produce materials with tailored properties for specific technological applications, including enhanced dielectric anisotropy, optimized viscosity characteristics, and precisely controlled phase transition temperatures. The structural features present in this compound position it as a valuable component in formulating liquid crystal mixtures for specialized applications requiring specific thermal and optical properties.

Research Application Structural Contribution Property Enhancement
Thermotropic Mesogen Biphenyl-cyclohexyl architecture Phase stability
Dielectric Materials Cyano substituent Enhanced anisotropy
Optical Applications Rod-like molecular geometry Birefringence control
Material Formulations Heptyl chain flexibility Temperature range tuning

Recent investigations into mesogenic compounds possessing biphenyl ester and ether moieties have revealed the importance of alkyl chain length in determining phase behavior. Smaller alkyl chain members demonstrate smectic phase formation, while higher alkyl chain members exhibit nematic phase behavior, providing insights into how the heptyl chain in this compound influences its mesomorphic properties. These structure-property relationships enable rational design of liquid crystalline materials with predetermined characteristics, advancing the field toward predictive molecular engineering of advanced materials.

The compound's role in advancing material science extends to its potential integration into emerging technologies requiring precise control over molecular organization and optical properties. Research into liquid crystalline epoxies bearing biphenyl ether and aromatic ester mesogenic units demonstrates the evolution toward multifunctional materials that combine liquid crystalline properties with additional chemical reactivities. This represents a convergence of traditional liquid crystal science with contemporary materials engineering, positioning compounds like cyclohexanecarboxylic acid, 4-heptyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester, trans- as building blocks for next-generation advanced materials.

Properties

IUPAC Name

[4-(4-cyanophenyl)phenyl] 4-heptylcyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33NO2/c1-2-3-4-5-6-7-21-8-14-25(15-9-21)27(29)30-26-18-16-24(17-19-26)23-12-10-22(20-28)11-13-23/h10-13,16-19,21,25H,2-9,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQGOHJOGBIKKSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1CCC(CC1)C(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60886822
Record name Cyclohexanecarboxylic acid, 4-heptyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester, trans-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67284-61-1
Record name Cyclohexanecarboxylic acid, 4-heptyl-, 4'-cyano(1,1'-biphenyl)-4-yl ester, trans-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanecarboxylic acid, 4-heptyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester, trans-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclohexanecarboxylic acid, 4-heptyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60886822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Cyclohexanecarboxylic acid, 4-heptyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester, trans- (CAS Number: 67284-61-1) is a chemical compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties based on various studies and research findings, including its pharmacological effects, cytotoxicity, and applications in pest control.

  • Molecular Formula : C27H33NO2
  • Molecular Weight : 403.56 g/mol
  • CAS Number : 67284-61-1

Antimicrobial and Insecticidal Properties

Recent studies have indicated that cyclohexanecarboxylic acid derivatives exhibit significant antimicrobial and insecticidal activities. For instance, Venceslau et al. (2021) reported that the compound demonstrated effective insecticidal activity against mosquito larvae. This suggests potential applications in vector control and public health initiatives.

StudyActivityOrganismReference
Venceslau et al. (2021)InsecticidalMosquito larvae

Cytotoxicity

The cytotoxic effects of cyclohexanecarboxylic acid derivatives have been evaluated against various cancer cell lines. Research has shown that compounds with similar structures can exhibit varying degrees of cytotoxicity depending on their alkyl chain length and substituents.

  • Case Study : A study on alkyl esters of hydroxycinnamic acids indicated that increasing the lipophilicity of these compounds enhanced their cytotoxic effects against human cancer cells (HL-60, MCF-7). The mechanism involved alterations in cell cycle progression and induction of apoptosis, highlighting the importance of molecular structure in determining biological activity.
CompoundCell LineIC50 (µM)Reference
Hydroxycinnamic acid estersHL-602.5 - 18.7
Hydroxycinnamic acid estersMCF-7Varies by structure

The biological activity of cyclohexanecarboxylic acid derivatives is often linked to their ability to interact with cellular membranes and target specific pathways involved in cell proliferation and apoptosis. The flexibility provided by the alkyl chains may facilitate better interaction with lipid bilayers, enhancing their efficacy as therapeutic agents.

Structure-Activity Relationship (SAR)

The structure-activity relationship plays a crucial role in determining the biological efficacy of cyclohexanecarboxylic acid derivatives:

  • Alkyl Chain Length : Longer chains generally increase lipophilicity and membrane interaction.
  • Functional Groups : The presence of cyano groups can enhance electron-withdrawing properties, influencing reactivity and interaction with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl Chain Length Variations

The alkyl chain length on the cyclohexane ring significantly impacts physicochemical properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Alkyl Chain Length Key Substituent Purity LogP (Predicted)
Target Compound (Heptyl) 62439-37-6 C₂₃H₂₉NO₂ 351.48 Heptyl (C7) 4'-cyano[1,1'-biphenyl] 97% ~8.5
Ethyl Variant 67284-56-4 C₂₂H₂₃NO₂ 333.42 Ethyl (C2) 4'-cyano[1,1'-biphenyl] 97% ~6.2
Hexyl Variant (4-cyanophenyl ester) 62439-36-5 C₂₀H₂₇NO₂ 313.43 Hexyl (C6) 4-cyanophenyl N/A ~7.8
Biphenyl Carboxylic Acid Derivative 72928-30-4 C₃₃H₃₁NO₂ 473.62 Heptyl (C7) 4'-cyano[1,1'-biphenyl] N/A 8.92 (Reported)

Key Observations:

  • Lipophilicity : The heptyl chain increases LogP compared to shorter alkyl chains (e.g., ethyl), enhancing hydrophobicity and solubility in organic solvents .
  • Thermal Stability : Longer alkyl chains (e.g., heptyl vs. ethyl) reduce melting points but improve thermal stability in mesophases, critical for liquid crystal applications .
  • Crystallinity : The trans configuration of the cyclohexane ring promotes linear molecular geometry, favoring dense packing in crystalline phases compared to cis isomers .

Substituent Effects

  • 4'-Cyano[1,1'-biphenyl] vs. 4-Cyanophenyl: The biphenyl group extends conjugation, enhancing electron mobility in semiconductor applications, whereas the single phenyl group in the hexyl variant (CAS 62439-36-5) reduces π-π stacking interactions .
  • Ester vs. Carboxylic Acid : Replacing the carboxylic acid group (e.g., in SYNTHON Chemicals’ precursors) with an ester eliminates hydrogen bonding, altering crystal packing and solubility .

Liquid Crystal Properties

The target compound’s trans-cyclohexane core and biphenyl-cyano group align with rod-like mesogens used in nematic liquid crystals. Compared to the ethyl variant, the heptyl chain improves phase stability over a broader temperature range, making it suitable for display technologies .

Industrial Relevance

  • Organic Electronics: The biphenyl-cyano group’s electron-deficient nature makes the compound a candidate for n-type semiconductors, outperforming alkyl-only derivatives in charge transport .
  • Pharmaceutical Intermediates : Related trans-cyclohexane esters (e.g., CAS 54274-80-5) are used in drug synthesis, though the heptyl derivative’s larger size may limit bioavailability .

Preparation Methods

Esterification Mechanism

The esterification proceeds via nucleophilic attack of the hydroxyl group of the biphenyl alcohol on the activated carboxylic acid derivative, forming the ester linkage. The trans configuration is favored due to steric and electronic factors inherent in the biphenyl and cyclohexane rings.

Influence of Reaction Parameters

  • Solvent polarity: Non-polar solvents like toluene favor the solubility of hydrophobic reactants, improving reaction kinetics.
  • Catalyst concentration: Optimal catalyst loading is critical; excess acid can lead to side reactions such as hydrolysis.
  • Temperature control: Elevated temperatures accelerate reaction rates but require careful monitoring to prevent decomposition.

Purification Techniques

Post-reaction, the crude product is purified using chromatographic methods such as silica gel column chromatography or recrystallization from suitable solvents to separate the trans isomer from any cis isomers or unreacted starting materials.

Data Table Summarizing Preparation Parameters

Parameter Typical Range/Value Notes
Solvent Toluene, Dichloromethane Choice depends on solubility and scale
Catalyst Sulfuric acid, p-Toluenesulfonic acid 0.1–1.0 equivalents relative to acid
Temperature 60–110 °C Reflux conditions
Reaction Time 4–24 hours Longer times improve yield
Purification Method Column chromatography, recrystallization Ensures high purity and isomer separation
Yield Typically 70–85% Dependent on reaction optimization

Analytical and Quality Control

High-performance liquid chromatography (HPLC) methods have been developed for analysis and purification monitoring. Reverse phase HPLC using acetonitrile-water mixtures with acidic modifiers (phosphoric or formic acid) allows for effective separation and quantification of the compound and its impurities. This method is scalable for preparative purposes and suitable for pharmacokinetic studies when applicable.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing trans-4-heptylcyclohexanecarboxylic acid derivatives, and what methodological considerations are critical for achieving high yields?

  • Answer : A key method involves acid-catalyzed esterification between cyclohexanecarboxylic acid derivatives and phenolic components. For example, cyclohexanone-4-carboxylic acid esters react with phenol derivatives (e.g., 4-cyanobiphenyl-4-ol) in the presence of an acid catalyst, followed by hydrolysis to isolate the product . Critical considerations include:

  • Catalyst selection : Strong acids (e.g., H₂SO₄) improve reaction rates but may require neutralization to prevent side reactions.
  • Steric effects : The trans-configuration of the cyclohexane ring is stabilized by bulky substituents (e.g., heptyl group), which influence reaction kinetics .
  • Purification : Liquid chromatography is recommended for removing impurities like unreacted precursors or cis-isomers .

Q. How can the stereochemical purity of the trans-isomer be verified, and what analytical techniques are most reliable?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for distinguishing trans- and cis-isomers. For example, coupling constants (J-values) between axial protons on the cyclohexane ring typically range from 10–12 Hz for trans-isomers, compared to 2–4 Hz for cis-isomers . High-performance liquid chromatography (HPLC) with chiral columns or polarimetric analysis can further confirm enantiomeric purity .

Q. What role does the 4'-cyano[1,1'-biphenyl] group play in the compound’s physicochemical properties?

  • Answer : The biphenyl group enhances rigidity and planarizes the structure, promoting liquid crystalline behavior. The cyano substituent increases dipole-dipole interactions, elevating melting points and thermal stability. These properties make the compound suitable for materials science applications, such as liquid crystal displays (LCDs) .

Advanced Research Questions

Q. How do structural modifications (e.g., varying alkyl chain length or substituent position) impact the compound’s reactivity in esterification reactions?

  • Answer : Increasing the alkyl chain length (e.g., from pentyl to heptyl) reduces solubility in polar solvents, necessitating the use of aprotic solvents like toluene. The heptyl group also introduces steric hindrance, slowing reaction rates but improving regioselectivity . Substitution at the 4-position of the biphenyl ring (vs. 3-) enhances electronic conjugation, stabilizing intermediates during synthesis .

Q. What are the primary sources of data contradictions in reported synthesis yields, and how can these be resolved?

  • Answer : Contradictions often arise from:

  • Isomerization : Undetected cis-isomers during purification inflate yield calculations. Implementing rigorous HPLC or GC-MS analysis post-synthesis is critical .
  • Catalyst residues : Residual acid catalysts can hydrolyze esters during storage, leading to underestimated yields. Neutralization with weak bases (e.g., NaHCO₃) before isolation mitigates this .
  • Solvent purity : Trace water in solvents promotes hydrolysis, reducing ester yields. Use of molecular sieves or anhydrous conditions is recommended .

Q. What strategies are effective in optimizing the compound’s stability for long-term storage in materials science applications?

  • Answer :

  • Protective groups : Introducing tert-butyl esters or other hydrolytically stable groups at reactive sites prevents degradation .
  • Storage conditions : Argon atmospheres and low temperatures (-20°C) minimize oxidative and thermal degradation .
  • Additives : Antioxidants like BHT (butylated hydroxytoluene) at 0.1% w/w can suppress radical-mediated decomposition .

Methodological Challenges and Solutions

Q. How can computational modeling aid in predicting the compound’s mesomorphic behavior in liquid crystalline phases?

  • Answer : Density Functional Theory (DFT) calculations optimize molecular geometry, while molecular dynamics simulations predict phase transitions. Parameters like torsional angles of the biphenyl group and alkyl chain packing density correlate with experimental differential scanning calorimetry (DSC) data .

Q. What are the limitations of using NMR alone for characterizing complex mixtures of cyclohexanecarboxylate derivatives?

  • Answer : NMR struggles with:

  • Overlapping signals : Aromatic protons in biphenyl groups and cyclohexane protons often overlap. Deuterated solvents and 2D techniques (e.g., COSY, NOESY) resolve ambiguities .
  • Low sensitivity to trace isomers : Coupling NMR with mass spectrometry (MS) improves detection limits for minor components (<1%) .

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